5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehyde oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime is a complex organic compound featuring a dioxolane ring, trifluoromethyl groups, and an oxime functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime typically involves the formation of the dioxolane ring through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The trifluorobenzaldehyde component can be synthesized via electrophilic aromatic substitution reactions involving trifluoromethylation agents. The final step involves the formation of the oxime group by reacting the aldehyde with hydroxylamine under mild acidic or basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime involves its interaction with various molecular targets. The oxime group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity or receptor binding. The trifluoromethyl groups can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler analog without the trifluoromethyl and oxime groups.
Trifluorobenzaldehyde: Lacks the dioxolane and oxime functionalities.
Benzaldehydeoxime: Does not contain the dioxolane ring or trifluoromethyl groups
Uniqueness
5-(1,3-Dioxolan-2-yl)-2,3,4-trifluorobenzaldehydeoxime is unique due to the combination of its dioxolane ring, trifluoromethyl groups, and oxime functionality. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H8F3NO3 |
---|---|
Molekulargewicht |
247.17 g/mol |
IUPAC-Name |
(NE)-N-[[5-(1,3-dioxolan-2-yl)-2,3,4-trifluorophenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C10H8F3NO3/c11-7-5(4-14-15)3-6(8(12)9(7)13)10-16-1-2-17-10/h3-4,10,15H,1-2H2/b14-4+ |
InChI-Schlüssel |
ZUBCUXZOOAXQAX-LNKIKWGQSA-N |
Isomerische SMILES |
C1COC(O1)C2=C(C(=C(C(=C2)/C=N/O)F)F)F |
Kanonische SMILES |
C1COC(O1)C2=C(C(=C(C(=C2)C=NO)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.